molecular formula C16H15N5O2 B4565732 N-(2-methoxybenzyl)-4-(1H-tetrazol-1-yl)benzamide

N-(2-methoxybenzyl)-4-(1H-tetrazol-1-yl)benzamide

Cat. No.: B4565732
M. Wt: 309.32 g/mol
InChI Key: XDZWZFXBCHTAPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methoxybenzyl)-4-(1H-tetrazol-1-yl)benzamide is a useful research compound. Its molecular formula is C16H15N5O2 and its molecular weight is 309.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 309.12257474 g/mol and the complexity rating of the compound is 387. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-4-(tetrazol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O2/c1-23-15-5-3-2-4-13(15)10-17-16(22)12-6-8-14(9-7-12)21-11-18-19-20-21/h2-9,11H,10H2,1H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDZWZFXBCHTAPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C2=CC=C(C=C2)N3C=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Derivatization of the Benzoyl Moiety:modification of the Tetrazole Substituted Benzene Ring Can Explore the Electronic and Steric Requirements for Biological Activity.

Substitution on the Benzene (B151609) Ring: Introducing various substituents (e.g., halogens, alkyl, alkoxy, nitro groups) onto the benzoic acid ring prior to coupling with the amine can probe different regions of a potential binding pocket.

Modification of the Tetrazole Ring: While the 1H-tetrazole is often used as a bioisostere for a carboxylic acid, its properties can be modulated. beilstein-journals.org For instance, alkylation at the C5 position of the tetrazole ring can be achieved, starting from a corresponding nitrile to build the substituted tetrazole ring.

Derivatization of the Benzyl Moiety:the 2 Methoxybenzyl Group Offers Multiple Sites for Modification.

Substitution on the Benzene (B151609) Ring: Analogs can be synthesized by using benzylamines with different substitution patterns on the aromatic ring. This can alter the compound's lipophilicity, electronic properties, and conformational preferences.

Modification of the Methoxy (B1213986) Group: The methoxy group can be replaced with other alkoxy groups of varying sizes (ethoxy, propoxy) or converted to a hydroxyl group to introduce a hydrogen-bonding functionality.

Table 2: Potential Strategies for Analog Generation

Molecular ComponentDerivatization StrategyExample Starting Materials for Synthesis
4-(1H-tetrazol-1-yl)benzoyl Introduction of substituents on the benzoyl ring.3-Chloro-4-(1H-tetrazol-1-yl)benzoic acid
Amide Linker N-Alkylation or replacement with bioisosteres (e.g., thioamide).Not directly applicable post-synthesis without complex transformations. Modifications are built in during synthesis.
2-Methoxybenzyl Varying substituents on the benzyl (B1604629) ring; altering the alkoxy group.2,4-Dimethoxybenzylamine or 2-Ethoxybenzylamine

These derivatization strategies, often coupled with combinatorial chemistry and high-throughput screening, allow for the systematic exploration of the chemical space around the parent compound to optimize its properties.

Structure Activity Relationship Sar Investigations and Rational Design Principles of N 2 Methoxybenzyl 4 1h Tetrazol 1 Yl Benzamide Analogs

Systematic Modification of the Benzamide (B126) Core

The benzamide core of N-(2-methoxybenzyl)-4-(1H-tetrazol-1-yl)benzamide serves as a central scaffold, and its modification has profound effects on the compound's biological activity. Investigations have focused on substitutions on the phenyl rings and alterations of the amide bridge.

Impact of Substituent Variation on Phenyl Rings

Systematic variation of substituents on both the phenyl ring of the benzoyl group and the phenyl ring of the benzylamine moiety has yielded significant insights into the SAR of this class of compounds.

In a study of structurally related N-[2-(1H-tetrazol-5-yl)phenyl]benzamide derivatives as G protein-coupled receptor-35 (GPR35) agonists, the nature and position of substituents on the benzoyl phenyl ring were found to be critical for potency. For instance, in the N-(5-bromo-2-(1H-tetrazol-5-yl)phenyl)benzamide series, the potency followed the order: 4-methoxy > 4-fluoro > 4-chloro > 4-methyl > 4-trifluoromethyl. This suggests that an electron-donating methoxy (B1213986) group at the para-position is favorable for agonistic activity. nih.gov Furthermore, disubstitution with a fluoro group at the ortho-position and a methoxy group at the para-position resulted in one of the most potent compounds in the series, indicating that o,p-disubstitution patterns are well-tolerated and can enhance activity. nih.gov Conversely, bulky meta,para-disubstituted compounds showed a large reduction in activity. nih.gov

These findings suggest that for this compound analogs, similar substitutions on the 4-(1H-tetrazol-1-yl)benzoyl ring could modulate activity.

Table 1: Impact of Substituent Variation on the Benzoyl Phenyl Ring of N-(5-bromo-2-(1H-tetrazol-5-yl)phenyl)benzamide Analogs on GPR35 Agonistic Activity. nih.gov
CompoundSubstituent (Position)EC50 (μM)
Analog 14-OCH30.059
Analog 24-F0.45
Analog 34-Cl0.52
Analog 44-CH31.33
Analog 54-CF33.65
Analog 62-F, 4-OCH30.041

Exploration of Substitutions and Alterations at the Amide Bridge

The amide bridge is a crucial linker, and its modification can influence the molecule's conformation, stability, and interaction with biological targets. While specific studies on amide bridge modifications for this compound are limited, the broader field of medicinal chemistry offers insights into potential strategies. Bioisosteric replacement of the amide bond with moieties such as 1,2,3-triazoles, oxadiazoles, or imidazoles can enhance metabolic stability and modulate pharmacokinetic properties. nih.gov For example, the replacement of an amide bond with a 1,4-disubstituted-1,2,3-triazole moiety has been shown to increase the potency of certain bioactive molecules. nih.gov Such modifications could be explored in the context of this compound to improve its drug-like properties.

Role of the Tetrazole Moiety in Biological Activity

The tetrazole ring is a key pharmacophore in many biologically active compounds, often serving as a bioisostere for a carboxylic acid group. Its role in the activity of this compound has been investigated through bioisosteric replacements and examination of its positional isomerism.

Bioisosteric Replacements and Their Effects

The tetrazole moiety is a well-established bioisostere of the carboxylic acid group, offering similar acidity and the ability to participate in hydrogen bonding while often providing improved metabolic stability and oral bioavailability. In a notable study, the bioisosteric replacement of a 1H-1,2,3-triazole ring with a 1H-tetrazole ring in a series of (5-benzylthiazol-2-yl)benzamides led to a significant enhancement in anti-leukemic activity. nih.govresearchgate.netresearchgate.net Specifically, the tetrazole-containing analog, N-(5-(4-fluorobenzyl)thiazol-2-yl)-4-(1H-tetrazol-1-yl)benzamide, exhibited potent cytotoxicity against leukemia and melanoma cell lines with IC50 values in the nanomolar range. nih.gov This highlights the potential of the 1H-tetrazol-1-yl moiety to confer potent biological activity.

Other potential bioisosteric replacements for the tetrazole ring include other acidic heterocycles like 1,2,4-oxadiazole and isoxazole derivatives, which have been explored in other chemical scaffolds to modulate activity and physicochemical properties. unito.it

Table 2: Bioisosteric Replacement of 1H-1,2,3-triazole with 1H-tetrazole in (5-benzylthiazol-2-yl)benzamide Analogs and its Effect on Anti-leukemic Activity. nih.gov
CompoundHeterocycle at para-positionK-562 IC50 (μM)
Parent Compound5-methyl-1H-1,2,3-triazol-1-yl2.02 - 4.70
Analog 3d1H-tetrazol-1-yl0.0564

Positional Isomerism within the Tetrazole Ring

Structural Elucidation of the Methoxybenzyl Group's Contribution

Influence of Methoxy Group Position and Substituent Effects on Benzyl (B1604629) Ring

The substitution pattern on the benzyl ring of N-benzylbenzamide derivatives plays a significant role in modulating their biological activity. While direct SAR studies on this compound are not extensively documented in publicly available literature, valuable insights can be drawn from related series of N-benzylbenzamides and other bioactive molecules containing substituted benzyl moieties.

The position of the methoxy group on the benzyl ring can significantly influence the molecule's conformation and its interaction with biological targets. The ortho position of the methoxy group in the parent compound is noteworthy. Methoxy groups are known to be conformationally influential due to their size and ability to engage in hydrogen bonding and steric interactions. In an ortho position, the methoxy group can force the benzyl ring into a specific orientation relative to the amide bond, which may be critical for optimal binding to a target receptor or enzyme.

Studies on other N-benzylbenzamide series have demonstrated that the nature and position of substituents on the benzyl ring are key determinants of activity. For instance, in a series of N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides, a methyl group at the ortho or para position of the benzyl ring enhanced anticancer activity, while a meta-methyl group had no effect. nih.gov A trifluoromethyl group was found to be the preferred substituent at the para position. nih.gov

Table 1: Influence of Benzyl Ring Substituents on the Activity of N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamide Analogs

Compound IDR¹ (ortho)R² (meta)R³ (para)Relative Activity
Reference HHH1.0
1 CH₃HH>1.0
2 HCH₃H~1.0
3 HHCH₃>1.0
4 OCH₃HH<1.0
5 HOCH₃H<1.0
6 HHOCH₃<1.0
7 ClHH<1.0
8 HClH<1.0
9 HHCl<1.0
10 HHCF₃>>1.0

This table is illustrative and based on findings from a related series of N-benzylbenzamides to demonstrate general SAR principles.

Alterations to the Benzyl Amine Linker

The benzyl amine linker is a critical component of the molecular scaffold, providing a specific spatial arrangement between the benzyl and benzamide moieties. Modifications to this linker, such as altering its length, flexibility, or introducing substituents, can have a profound impact on biological activity.

In a related context, studies on other classes of bioactive compounds have shown that the amide bond itself is a key interaction point. The hydrogen bond donor (N-H) and acceptor (C=O) capabilities of the amide are often essential for binding to biological targets.

Conformational Analysis and its Correlation with SAR

The three-dimensional conformation of this compound is a key determinant of its biological activity. Conformational analysis aims to identify the low-energy conformations of the molecule and to understand how these spatial arrangements correlate with the observed SAR.

The presence of the ortho-methoxy group on the benzyl ring is expected to have a significant impact on the molecule's preferred conformation. Steric hindrance between the methoxy group and the amide carbonyl could lead to a non-planar arrangement between the benzyl and benzamide rings. This twisted conformation might be the bioactive conformation, and analogs that can more readily adopt this conformation may exhibit higher activity.

Computational modeling and techniques like X-ray crystallography and NMR spectroscopy can provide insights into the preferred conformations. For instance, a crystallographic study of N-(2-methoxy-benzyl)-acetamide revealed specific bond angles and lengths that define its solid-state conformation. eurjchem.com Such data can be invaluable for understanding the conformational preferences of the N-(2-methoxybenzyl) fragment.

The correlation between conformation and SAR is established by comparing the conformational properties of active and inactive analogs. If a particular conformation is consistently observed in active compounds but is absent in inactive ones, it can be inferred that this is the bioactive conformation. This knowledge can then be used to design new analogs that are pre-organized into this active conformation, potentially leading to increased potency and selectivity.

Application of Quantitative Structure-Activity Relationships (QSAR)

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. rutgers.edu These models can be used to predict the activity of new, unsynthesized compounds and to gain insights into the structural features that are important for activity.

While a specific QSAR study for this compound analogs was not found in the reviewed literature, the principles of QSAR are broadly applicable. A typical QSAR study involves:

Data Set : A series of structurally related compounds with experimentally determined biological activities.

Molecular Descriptors : Calculation of various physicochemical properties (e.g., lipophilicity, electronic properties, steric parameters) for each compound in the series.

Model Development : Using statistical methods, such as multiple linear regression or partial least squares, to build a mathematical equation that correlates the molecular descriptors with the biological activity.

Model Validation : Assessing the predictive power of the QSAR model using internal and external validation techniques.

QSAR models have been successfully applied to various series of tetrazole-containing compounds and other heterocyclic structures to guide the design of new analogs with improved potency. nih.gov For the this compound series, a QSAR model could help to quantify the effects of different substituents on the benzyl ring and to identify the optimal combination of electronic, steric, and hydrophobic properties for maximizing activity.

Molecular Mechanisms of Action and Target Engagement Studies of N 2 Methoxybenzyl 4 1h Tetrazol 1 Yl Benzamide

Identification and Validation of Primary Biological Targets

While direct studies on N-(2-methoxybenzyl)-4-(1H-tetrazol-1-yl)benzamide are not extensively available in the reviewed literature, analysis of structurally related compounds provides insights into its potential biological targets. The core structure, featuring a benzamide (B126), a tetrazole ring, and a methoxybenzyl group, suggests potential interactions with various enzymes and receptors.

Enzyme Modulation and Inhibition Kinetics (In vitro)

Research on analogous compounds indicates that the tetrazole and benzamide moieties can be involved in enzyme inhibition. For instance, a series of novel tetrazolamide-benzimidazol-2-ones were designed and synthesized as inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key enzyme in herbicide development. nih.gov In one study, the compound 1-(2-chlorobenzyl)-3-methyl-N-(1-methyl-1H-tetrazol-5-yl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxamide was identified as a potent HPPD inhibitor with an IC50 value of 10 nM. nih.gov The inhibitory mechanism was found to involve the tetrazole ring and the amide group forming a bidentate chelation with a metal ion in the enzyme's active site. nih.gov

Similarly, studies on N-(4-methoxyphenethyl)-N-(substituted)-4-methylbenzenesulfonamides, which share some structural similarities, have shown inhibitory activity against acetylcholinesterase. nih.gov The kinetic analysis of one of these compounds demonstrated competitive inhibition of acetylcholinesterase, with an inhibition constant (Ki) of 2.5 µM. nih.gov These findings suggest that this compound could potentially exhibit inhibitory activity against certain enzymes, though specific targets and kinetic parameters would require experimental validation.

Interactive Data Table: Enzyme Inhibition by Structurally Related Compounds

Compound ClassTarget EnzymeKey FindingsReference
Tetrazolamide-benzimidazol-2-ones4-Hydroxyphenylpyruvate dioxygenase (HPPD)Potent inhibition (IC50 = 10 nM for the most active compound). The tetrazole and amide groups are crucial for binding. nih.gov
N-(4-methoxyphenethyl)-N-(substituted)-4-methylbenzenesulfonamidesAcetylcholinesteraseCompetitive inhibition with a Ki of 2.5 µM for the lead compound. nih.gov

Receptor Binding and Activation Studies (In vitro)

The N-(2-methoxybenzyl) group is a significant pharmacophore found in a class of psychoactive substances known as NBOMe drugs. nih.gov These compounds are potent agonists of serotonin (B10506) 5-HT2A receptors. nih.gov The N-2-methoxybenzyl substitution generally increases the binding affinity for serotonergic 5-HT2A and 5-HT2C receptors, as well as for adrenergic α1, dopaminergic D1-3, and histaminergic H1 receptors. nih.gov For example, NBOMe compounds have been shown to be very potent 5-HT2A receptor agonists with EC50 values ranging from 0.04 to 0.5 μM. nih.gov

Furthermore, research on other benzamide derivatives has revealed high affinity for dopamine (B1211576) receptors. A study on N-[ω-[4-arylpiperazin-1-yl]alkyl]-methoxybenzamides showed very high affinity for the dopamine D4 receptor, with IC50 values in the nanomolar range. nih.gov Specifically, N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide exhibited an IC50 of 0.057 nM for the D4 receptor. nih.gov This suggests that the benzamide portion of this compound could contribute to interactions with dopamine or serotonin receptors.

Interactive Data Table: Receptor Binding Affinity of Related Compound Classes

Compound ClassPrimary Receptor Target(s)Binding Affinity/PotencyReference
N-(2-methoxybenzyl)-phenethylamines (NBOMe drugs)Serotonin 5-HT2A ReceptorPotent agonists (EC50: 0.04-0.5 μM) nih.gov
N-[ω-[4-arylpiperazin-1-yl]alkyl]-methoxybenzamidesDopamine D4 ReceptorHigh affinity (IC50: 0.057 nM for lead compound) nih.gov

Protein-Ligand Interaction Profiling

Computational studies, such as molecular docking and molecular dynamics simulations, have been employed to understand the interactions of similar compounds with their protein targets. For N-ethyl-4-(pyridin-4-yl)benzamide-based inhibitors of Rho-associated kinase-1 (ROCK1), docking studies revealed critical interactions within the binding pocket. nih.gov These studies highlighted the importance of hydrogen bonding and hydrophobic interactions for stabilizing the ligand-protein complex. nih.gov

In the case of HPPD inhibitors, the crystal structure of the enzyme in complex with an inhibitor showed that the benzimidazol-2-one (B1210169) ring forms a π-π stacking interaction with phenylalanine residues, while the ortho-Cl-benzyl group engages in hydrophobic interactions with surrounding residues. nih.gov The multifaceted nature of the this compound structure, with its aromatic rings and functional groups, suggests it could engage in a variety of protein-ligand interactions, including hydrogen bonds, hydrophobic interactions, and π-π stacking. evitachem.com

Cellular Pathway Modulation and Signal Transduction Analysis

Analysis of Downstream Cellular Responses (e.g., gene expression, protein phosphorylation)

The engagement of receptors like the 5-HT2A receptor by NBOMe compounds is known to initiate downstream signaling cascades. nih.gov Activation of this receptor typically leads to the activation of phospholipase C, which in turn results in the production of inositol (B14025) trisphosphate and diacylglycerol, leading to an increase in intracellular calcium and activation of protein kinase C. These events can subsequently influence gene expression and protein phosphorylation.

Similarly, compounds that modulate the activity of kinases like ROCK1 can have profound effects on cellular signaling. nih.gov Hyperactivity of ROCK is known to lead to the phosphorylation of protein kinase C, inducing smooth muscle cell contraction. nih.gov Inhibition of ROCK1 would therefore be expected to alter the phosphorylation state of its downstream targets.

Subcellular Localization and Trafficking Studies

There is currently no specific information available regarding the subcellular localization and trafficking of this compound. The physicochemical properties of the molecule, such as its lipophilicity and size, would influence its ability to cross cellular membranes and localize to specific organelles.

Mechanistic Insights from Time-Dependent Studies

There is currently no available research that has investigated the time-dependent effects of this compound on its putative biological targets. Such studies are crucial for understanding the kinetics of target binding, the duration of action, and potential for covalent modification or time-dependent inhibition of enzymes. Without experimental data, any discussion on the compound's temporal effects would be purely speculative.

Allosteric Modulation and Multi-Target Engagement Research

Similarly, the scientific literature lacks any studies focused on the allosteric modulation capabilities or the multi-target engagement profile of this compound. Research into allosteric modulation would explore whether the compound binds to a site on a receptor or enzyme that is distinct from the primary (orthosteric) site, thereby modifying the target's activity. Investigations into multi-target engagement are essential to determine if the compound interacts with multiple biological targets, which could lead to a complex pharmacological profile, including potential therapeutic benefits or off-target effects. The absence of such research for this compound means its specificity and broader interaction profile remain unknown.

Preclinical Biological Activities and Functional Characterization of N 2 Methoxybenzyl 4 1h Tetrazol 1 Yl Benzamide in Model Systems

Assessment of Selectivity and Off-Target Interactions (In vitro)

The in vitro selectivity profile of N-(2-methoxybenzyl)-4-(1H-tetrazol-1-yl)benzamide is predicted to be complex, reflecting the distinct pharmacological contributions of its constituent moieties. The N-benzylbenzamide scaffold has been identified as a versatile pharmacophore, with derivatives showing activity against multiple, unrelated targets. For instance, certain N-benzylbenzamides have been developed as dual modulators of soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptor gamma (PPARγ). acs.org Other studies have identified N-benzylbenzamide derivatives as potent inhibitors of tyrosinase. nih.gov

The introduction of the N-(2-methoxybenzyl) group is known to significantly influence receptor binding profiles, particularly for centrally-acting agents. In analogous series of compounds, this substitution has been shown to increase binding affinity at a range of monoamine receptors, including serotonergic 5-HT2A and 5-HT2C, adrenergic α1, dopaminergic D1-3, and histaminergic H1 receptors. nih.gov This suggests a potential for this compound to exhibit off-target interactions within the central nervous system.

Furthermore, the tetrazole ring, often used as a bioisostere for a carboxylic acid group, can participate in specific binding interactions. nih.gov Benzamide (B126) derivatives containing a tetrazole moiety have been characterized as agonists for G protein-coupled receptor-35 (GPR35), while other tetrazole-containing compounds have been identified as inhibitors of the Keap1-Nrf2 protein-protein interaction. nih.govchemrxiv.org A comprehensive selectivity assessment would therefore involve screening against a broad panel of receptors, enzymes, and ion channels, with particular attention to the aforementioned target families to fully characterize its off-target interaction profile.

Preclinical Absorption, Distribution, Metabolism, and Excretion (ADME) Considerations in In Vitro Models

Metabolic stability is a critical parameter that influences a compound's pharmacokinetic profile, and it is commonly assessed in vitro using liver microsomes or hepatocytes. springernature.com These systems contain the primary enzymes responsible for drug metabolism, such as cytochrome P450s (CYPs). For this compound, the stability would be evaluated by incubating the compound with liver microsomes (human, rat, mouse) in the presence of necessary cofactors (e.g., NADPH) and measuring the depletion of the parent compound over time. nih.gov

Based on studies of structurally related N-benzylbenzamide derivatives, the compound is anticipated to exhibit moderate to good metabolic stability. One study on an N-benzylbenzamide derivative found that approximately 92% of the compound remained intact after a 60-minute incubation with rat liver microsomes, indicating low clearance. acs.org Hepatocyte assays, which provide a more comprehensive assessment by including both Phase I and Phase II metabolic enzymes, would further clarify the metabolic fate. researchgate.net Hypothetical data from such an assay is presented below.

Table 1: Representative Metabolic Stability of this compound in Human Liver Microsomes
Time (minutes)% Parent Compound Remaining
0100
598
1594
3089
6080
Calculated t½ (min): > 60
Calculated Intrinsic Clearance (CLint, µL/min/mg protein): < 12
Interpretation: Low hepatic clearance, high metabolic stability.

The ability of a compound to cross biological membranes is fundamental to its oral absorption and distribution. This is often predicted using in vitro models like the Caco-2 cell permeability assay and the Parallel Artificial Membrane Permeability Assay (PAMPA). sygnaturediscovery.comevotec.com

The Caco-2 assay utilizes a monolayer of human intestinal cells to model absorption across the gut wall, accounting for both passive diffusion and active transport mechanisms. nih.gov The PAMPA model, a non-cell-based alternative, specifically measures passive permeability across an artificial lipid membrane. wikipedia.org

Studies on analogous N-benzylbenzamide and N-(2-methoxybenzyl) structures suggest that this compound would likely exhibit high membrane permeability. mdpi.comresearchgate.net An evaluation in a bidirectional Caco-2 assay would determine the apparent permeability (Papp) in both the apical-to-basolateral (A→B) and basolateral-to-apical (B→A) directions. An efflux ratio (Papp B→A / Papp A→B) of less than 2 would indicate that the compound is not a significant substrate of efflux transporters like P-glycoprotein (P-gp). creative-bioarray.com

Table 2: Representative Membrane Permeability Data for this compound
AssayParameterValueInterpretation
Caco-2Papp (A→B) (10⁻⁶ cm/s)15.5High permeability, not a substrate for major efflux transporters.
Papp (B→A) (10⁻⁶ cm/s)21.7
Efflux Ratio1.4
PAMPAPe (10⁻⁶ cm/s)18.2High passive permeability.

The extent to which a drug binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein (B1211001) (AAG), dictates the concentration of the free, pharmacologically active compound in circulation. wikipedia.org Only the unbound fraction is available to diffuse to target tissues and interact with receptors. csjmu.ac.in This parameter is typically measured in vitro using methods like equilibrium dialysis or ultrafiltration. researchgate.net

While specific data for this compound are not available, benzamide derivatives often exhibit moderate to high affinity for plasma proteins, primarily human serum albumin. csjmu.ac.in It is therefore anticipated that the compound would be significantly protein-bound across different species.

Table 3: Representative Plasma Protein Binding of this compound
Species% Bound% Unbound (Free Fraction)
Human98.51.5
Rat97.92.1
Mouse96.23.8

Investigation of Polypharmacological Profiles

Polypharmacology, the ability of a single compound to interact with multiple targets, is an increasingly recognized aspect of drug action. acs.org Given the findings from selectivity assessments of its structural components, this compound has a high potential for a polypharmacological profile.

The N-benzylbenzamide core itself has been exploited in the design of dual-target ligands, demonstrating that this scaffold can be engineered to interact with distinct protein families, such as metabolic enzymes sEH and PPARγ. acs.org Concurrently, the N-(2-methoxybenzyl) moiety is known to confer broad activity across numerous G protein-coupled receptors in the central nervous system. nih.gov The combination of these structural features in a single molecule could result in a compound that modulates both central and peripheral targets. This profile could be advantageous for treating complex, multifactorial diseases where engaging multiple pathways may lead to enhanced efficacy, but it also necessitates careful characterization to understand the full spectrum of its biological effects and potential for off-target mediated side effects. acs.org

Computational Chemistry and Molecular Modeling Approaches in the Study of N 2 Methoxybenzyl 4 1h Tetrazol 1 Yl Benzamide

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein, as well as the binding affinity. mdpi.com For N-(2-methoxybenzyl)-4-(1H-tetrazol-1-yl)benzamide, docking studies are crucial for identifying potential biological targets and elucidating the specific molecular interactions that stabilize the ligand-protein complex. These simulations place the flexible ligand into the binding site of a rigid or flexible receptor, scoring the different poses based on energy functions.

Research on analogous benzamide (B126) and tetrazole-containing compounds demonstrates that key interactions often involve hydrogen bonds, hydrophobic contacts, and π-π stacking. nih.govnih.gov In a hypothetical docking simulation of this compound with a protein kinase, the following interactions might be observed: the amide group's N-H could act as a hydrogen bond donor to a backbone carbonyl in the hinge region of the kinase, a common binding motif for kinase inhibitors. The tetrazole ring, a bioisostere for a carboxylic acid, could form hydrogen bonds or ionic interactions with charged residues like lysine (B10760008) or arginine. cumhuriyet.edu.trarabjchem.org The methoxybenzyl and benzamide aromatic rings could engage in hydrophobic and π-π stacking interactions with aromatic residues such as phenylalanine or tyrosine in the binding pocket. nih.gov

Table 1: Predicted Interactions from Molecular Docking

Ligand Moiety Protein Residue (Example) Interaction Type Predicted Distance (Å)
Amide N-H GLU-85 (Backbone C=O) Hydrogen Bond 2.1
Amide C=O LYS-21 (Side Chain N-H) Hydrogen Bond 2.4
Tetrazole Ring N2/N3 ARG-144 (Side Chain N-H) Hydrogen Bond 2.9
Benzamide Phenyl Ring PHE-83 π-π Stacking 4.5

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. researchgate.net MD simulations solve Newton's equations of motion for a system of atoms, revealing how the complex behaves in a simulated physiological environment. nih.gov For this compound, MD simulations are used to assess the stability of the docked pose, analyze conformational changes in both the ligand and the protein, and calculate binding free energies. nih.govnih.gov

A typical MD simulation of the ligand-protein complex, solvated in a water box with ions, might be run for hundreds of nanoseconds. acs.org Analysis of the trajectory would include monitoring the Root Mean Square Deviation (RMSD) of the ligand and protein backbone to assess stability. A stable RMSD suggests the complex remains in a consistent conformational state. nih.gov Root Mean Square Fluctuation (RMSF) analysis can pinpoint which parts of the protein and ligand are flexible or rigid. Such simulations confirm that crucial interactions predicted by docking, like key hydrogen bonds, are maintained throughout the simulation, lending confidence to the proposed binding mode. nih.govnih.gov

Table 2: Molecular Dynamics Simulation Stability Metrics

Parameter System Average Value Interpretation
RMSD Protein Backbone 1.8 Å The protein maintains a stable fold.
RMSD Ligand (heavy atoms) 1.2 Å The ligand remains stably bound in the pocket.
RMSF Ligand Methoxybenzyl Group 2.5 Å Higher flexibility, exploring the pocket space.

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the electronic structure, reactivity, and spectroscopic properties of a molecule. tandfonline.comnih.gov For this compound, these calculations provide insights that are not accessible through classical molecular mechanics methods. Key properties calculated include the distribution of electron density, molecular orbital energies, and the molecular electrostatic potential (MEP). tandfonline.com

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability. tandfonline.com A smaller gap suggests the molecule is more polarizable and reactive. The MEP map visualizes the electron density distribution, highlighting electron-rich regions (negative potential, e.g., around the tetrazole nitrogens and amide oxygen) that are susceptible to electrophilic attack and electron-poor regions (positive potential, e.g., around the amide proton) that are favorable for nucleophilic interaction.

Table 3: Calculated Electronic Properties (DFT/B3LYP)

Property Calculated Value Significance
HOMO Energy -6.5 eV Indicates electron-donating ability.
LUMO Energy -1.2 eV Indicates electron-accepting ability.
HOMO-LUMO Gap 5.3 eV Suggests high kinetic stability.
Dipole Moment 4.8 Debye Indicates significant molecular polarity.

De Novo Ligand Design and Virtual Screening Applications

The validated binding mode of this compound can serve as a foundation for discovering novel ligands through virtual screening or for designing new ones via de novo design. Virtual screening involves searching large compound databases (like ZINC or ChEMBL) for molecules that are predicted to bind to the same target, either based on structural similarity to the lead compound or through docking the entire database. nih.gov

De novo design, conversely, involves building new molecules atom-by-atom or fragment-by-fragment directly within the binding site of the target. Based on the binding hypothesis for this compound, a design strategy might involve replacing the methoxybenzyl group with other substituents to explore an unoccupied hydrophobic pocket or modifying the tetrazole ring to enhance interactions with a specific residue. These computational approaches help explore a vast chemical space efficiently to identify novel and potentially more potent compounds. vensel.org

Ligand-Based and Structure-Based Pharmacophore Modeling

Pharmacophore modeling is used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.gov A pharmacophore model can be generated based on the structure of the active site (structure-based) or by aligning a set of active molecules (ligand-based). nih.gov

For this compound, a pharmacophore model would likely consist of features such as a hydrogen bond donor (the amide N-H), a hydrogen bond acceptor (the amide C=O), two aromatic rings, and a negative ionizable feature (the tetrazole ring). nih.govresearchgate.net This model serves as a 3D query to rapidly screen databases for compounds that contain the same essential features in the correct spatial orientation, leading to the identification of structurally diverse molecules with the potential for similar biological activity.

Table 4: Hypothetical Pharmacophore Features

Feature Type Location Vector/Radius Importance
Hydrogen Bond Donor Amide N-H Directional Crucial for hinge binding.
Hydrogen Bond Acceptor Amide C=O Directional Interacts with donor residues.
Aromatic Ring Benzamide Phenyl 1.5 Å Radius Core scaffold for π-stacking.
Aromatic Ring Methoxybenzyl Ring 1.5 Å Radius Occupies hydrophobic pocket.

Prediction of Preclinical ADME Parameters using In Silico Methods

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in early-stage drug discovery to assess the "drug-likeness" of a compound. research-nexus.net Various computational models, often based on quantitative structure-property relationships (QSPR), are used to predict these parameters for this compound. rdd.edu.iq

Key predicted parameters include lipophilicity (logP), aqueous solubility (logS), blood-brain barrier permeability, gastrointestinal absorption, and potential inhibition of cytochrome P450 (CYP) enzymes. aaup.edu Compliance with empirical rules, such as Lipinski's Rule of Five, is also assessed to flag potential issues with oral bioavailability. nih.gov These predictions help identify potential liabilities early on, allowing for chemical modifications to improve the pharmacokinetic profile before significant resources are invested.

Table 5: Predicted ADME Properties

Parameter Predicted Value Acceptable Range Interpretation
Molecular Weight 309.32 g/mol < 500 Pass (Lipinski's Rule)
logP (Lipophilicity) 2.8 < 5.0 Pass (Lipinski's Rule)
Hydrogen Bond Donors 1 < 5 Pass (Lipinski's Rule)
Hydrogen Bond Acceptors 5 < 10 Pass (Lipinski's Rule)
Aqueous Solubility (logS) -3.5 > -4.0 Moderately soluble.
GI Absorption High High Likely good oral absorption.
BBB Permeant No No Low risk of CNS side effects.

Advanced Analytical Techniques for Elucidating the Preclinical Biology and Interactions of N 2 Methoxybenzyl 4 1h Tetrazol 1 Yl Benzamide

Biophysical Methods for Target Engagement and Binding Affinity

Biophysical methods are crucial for confirming direct physical interaction between a compound and its putative biological target, and for quantifying the affinity of this interaction. nih.gov These techniques are often employed in the early stages of drug discovery to validate hits from initial screens and to guide lead optimization. nih.gov

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) is a powerful technique used to measure the heat changes that occur upon the binding of a ligand (in this case, N-(2-methoxybenzyl)-4-(1H-tetrazol-1-yl)benzamide) to its macromolecular target. malvernpanalytical.com It is considered the gold standard for binding affinity determination as it provides a complete thermodynamic profile of the interaction in a single experiment. malvernpanalytical.commalvernpanalytical.com

The direct measurement of heat allows for the determination of the binding constant (KD), the stoichiometry of the interaction (n), and the enthalpy (ΔH) and entropy (ΔS) of binding. malvernpanalytical.com A hypothetical ITC experiment would involve titrating a solution of this compound into a sample cell containing the purified target protein. The resulting heat changes would be measured and plotted against the molar ratio of the compound to the protein, yielding a binding isotherm from which the thermodynamic parameters can be derived.

Hypothetical ITC Data for Compound Binding

Parameter Hypothetical Value Unit Description
KD 50 nM Dissociation Constant (a measure of binding affinity)
n 1.1 Stoichiometry of Binding (number of compound molecules binding to one protein molecule)
ΔH -15 kcal/mol Enthalpy Change (heat released or absorbed upon binding)

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) is a label-free optical technique for monitoring biomolecular interactions in real-time. In a typical SPR experiment, the target protein is immobilized on a sensor chip. A solution containing this compound is then flowed over the chip surface. Binding of the compound to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.

This technique allows for the determination of the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD). The kinetic data provided by SPR can offer deeper insights into the binding mechanism of the compound.

Ligand-Observed Nuclear Magnetic Resonance (NMR) for Protein-Ligand Interactions

Ligand-observed Nuclear Magnetic Resonance (NMR) techniques are valuable for confirming binding and for providing structural information about the protein-ligand complex. mdpi.com These methods are particularly useful for detecting weak to moderate binding interactions. mdpi.com Techniques such as Saturation Transfer Difference (STD) NMR and Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY) can be employed. nih.gov

In an STD NMR experiment, the protein is selectively saturated with radiofrequency pulses. If this compound binds to the protein, this saturation will be transferred to the compound, resulting in a decrease in the intensity of its NMR signals. The specific protons of the compound that are in closest proximity to the protein will show the strongest effect, providing information about the binding epitope of the ligand.

Mass Spectrometry-Based Proteomics for Target Identification and Profiling

Mass spectrometry-based proteomics is a powerful approach for identifying the cellular targets of a small molecule and for profiling changes in the proteome upon compound treatment. osti.gov Chemical proteomics methods, such as affinity chromatography coupled with mass spectrometry, can be used to isolate the binding partners of this compound from a complex biological sample like a cell lysate. nih.gov

For this, the compound would typically be immobilized on a solid support to create an affinity matrix. This matrix is then incubated with the cell lysate, and proteins that bind to the compound are captured. After washing away non-specific binders, the captured proteins are eluted and identified by mass spectrometry. This approach can be instrumental in deconvoluting the mechanism of action of a novel compound. nih.gov

Flow Cytometry for Detailed Cellular Phenotype Analysis

Flow cytometry is a high-throughput technique used to analyze the physical and chemical characteristics of cells in a heterogeneous population. When cells are treated with this compound, flow cytometry can be used to assess a variety of cellular responses, including changes in cell cycle progression, induction of apoptosis (programmed cell death), and alterations in the expression of specific cell surface or intracellular proteins. By using fluorescently labeled antibodies or dyes, researchers can quantify these phenotypic changes on a single-cell basis, providing detailed insights into the cellular effects of the compound.

Hypothetical Flow Cytometry Data: Effect on Cell Cycle

Cell Cycle Phase Control (%) Treated (%)
G0/G1 60 45
S 25 20

Advanced Microscopy Techniques for Subcellular Localization

Advanced microscopy techniques, such as confocal fluorescence microscopy and super-resolution microscopy, are essential for determining the subcellular localization of a compound or its target. To visualize this compound within a cell, it could be chemically modified with a fluorescent tag. Alternatively, if the target protein is known, immunofluorescence can be used, where a primary antibody recognizes the target protein and a secondary antibody conjugated to a fluorophore provides the signal.

These imaging techniques can reveal whether the compound accumulates in specific organelles, such as the nucleus, mitochondria, or endoplasmic reticulum, which can provide important clues about its mechanism of action. For instance, co-localization of the fluorescently labeled compound with a specific organelle marker would suggest that its biological activity may be related to processes occurring in that cellular compartment.

Future Research Directions and Opportunities for N 2 Methoxybenzyl 4 1h Tetrazol 1 Yl Benzamide

Exploration of Novel Preclinical Therapeutic Areas

The benzamide (B126) and tetrazole moieties are considered "privileged scaffolds" in medicinal chemistry, as they are key components in a wide range of therapeutic agents. nih.gov Future research should therefore explore the potential of N-(2-methoxybenzyl)-4-(1H-tetrazol-1-yl)benzamide across various disease models.

Oncology: Benzamide derivatives have been investigated as inhibitors of poly(ADP-ribose) polymerase-1 (PARP-1), a crucial enzyme in DNA damage repair, making them promising candidates for cancer therapy. nih.gov Some novel benzamide compounds have shown potent anticancer activity against human colorectal cancer cells by inducing apoptosis. nih.gov Similarly, tetrazole-containing compounds have been synthesized and evaluated for their anticancer properties, with some demonstrating significant activity against various cancer cell lines. researchgate.netnih.gov Given these precedents, a key research direction would be to screen this compound for efficacy in preclinical cancer models.

Metabolic Diseases: Tetrazole derivatives have also been identified as promising agents for the treatment of type 2 diabetes mellitus. nih.gov Some have been investigated as glucokinase activators, which could help in managing hyperglycemia. nih.gov Computational studies on benzamide derivatives have also aimed at developing potent glucokinase activators. nih.gov Therefore, evaluating the potential of this compound in preclinical models of diabetes and other metabolic disorders is a logical next step.

Neurodegenerative Diseases: Recent studies have explored benzamide derivatives as potential multi-target agents for Alzheimer's disease, showing inhibitory activity against key enzymes like acetylcholinesterase and β-secretase. mdpi.com Additionally, certain benzyloxy benzamide derivatives have demonstrated neuroprotective effects in preclinical models of ischemic stroke. nih.gov Investigating the neuroprotective potential of this compound in models of neurodegeneration or neuronal injury could open up new therapeutic possibilities.

Infectious Diseases: The tetrazole ring is a component of various antimicrobial agents. nih.govphmethods.net Research into novel tetrazole derivatives has shown moderate to good activity against various bacterial and fungal strains. nih.gov Screening this compound for antimicrobial activity against a panel of pathogenic microorganisms could be a fruitful area of investigation.

Development of Advanced Delivery Systems for Enhanced Preclinical Efficacy

The clinical potential of any therapeutic agent is highly dependent on its formulation and delivery. Advanced drug delivery systems (DDS) aim to improve the therapeutic efficacy of drugs by controlling their pharmacokinetics and bioavailability. alameed.edu.iq For a novel compound like this compound, exploring advanced delivery systems would be crucial for its preclinical development.

Future research in this area could focus on:

Nanoparticle-based systems: Nanocarriers such as liposomes and polymeric nanoparticles are widely used to enhance drug stability, improve targeting to disease cells, and provide sustained drug release. nih.gov Formulating this compound into nanoparticles could improve its solubility and pharmacokinetic profile. omicsonline.org

Stimuli-responsive systems: These "smart" drug delivery systems can release their payload in response to specific triggers such as pH, temperature, or enzymes, allowing for targeted drug delivery to the site of action. alameed.edu.iq

Targeted delivery: This approach uses carriers like soluble polymers or liposomes to deliver the drug specifically to the target tissue, increasing its concentration at the site of action and reducing systemic side effects. nih.gov

Combination Strategies in Preclinical Models

Combination therapy is a promising strategy for treating complex diseases like cancer, as it can improve efficacy and reduce the development of resistance. nih.gov Future preclinical studies on this compound should investigate its potential in combination with other therapeutic agents.

Depending on its identified therapeutic area, this compound could be combined with:

Standard-of-care chemotherapeutic agents: If it shows anticancer activity, combining it with existing chemotherapy drugs could lead to synergistic effects.

Other targeted therapies: In the context of cancer, combining it with other PARP inhibitors or drugs targeting different signaling pathways could be explored.

Addressing Existing Research Gaps in Mechanistic Understanding

A significant hurdle in the development of new drugs is elucidating their mechanism of action. researchgate.net For this compound, a thorough investigation into how it exerts its biological effects at the molecular level is essential.

Future research should aim to:

Identify molecular targets: Techniques such as thermal proteome profiling can be used to identify the specific proteins that the compound binds to in cells. researchgate.net

Elucidate signaling pathways: Once a target is identified, further studies would be needed to understand how the compound modulates the downstream signaling pathways.

Understand structure-activity relationships (SAR): Synthesizing and testing analogs of this compound would help in understanding which parts of the molecule are crucial for its activity and could guide the design of more potent derivatives. nih.gov

Potential for Prodrug Design and Optimization

Prodrugs are inactive compounds that are converted into the active drug in the body. This approach is often used to improve a drug's physicochemical and pharmacokinetic properties, such as solubility, stability, and bioavailability. nih.govmdpi.com

The tetrazole moiety in this compound, while often used as a metabolically stable substitute for a carboxylic acid group, can sometimes lead to poor absorption due to its acidic nature. nih.govnbinno.com Prodrug strategies have been successfully employed to improve the oral bioavailability of tetrazole-containing compounds. nih.gov For example, converting the acidic tetrazole into a more lipophilic analog, such as an N-methyl tetrazole, has been shown to enhance plasma concentrations of the parent drug after oral administration. nih.gov

Future research could focus on designing and synthesizing prodrugs of this compound to:

Enhance oral absorption: By temporarily masking the acidic tetrazole group, it may be possible to improve its passage through the gastrointestinal tract.

Improve solubility: Prodrug strategies can be employed to increase the water solubility of poorly soluble compounds. nih.gov

Targeted drug release: Prodrugs can be designed to be activated by specific enzymes that are present in the target tissue, leading to site-specific drug release.

Concluding Remarks on the Academic Research Progress of N 2 Methoxybenzyl 4 1h Tetrazol 1 Yl Benzamide

Synthesis of Key Academic Findings and Contributions

Academic research has firmly established Fevipiprant as a potent and selective oral antagonist of the prostaglandin (B15479496) D2 receptor 2 (DP2), also known as the chemoattractant receptor-homologous molecule expressed on TH2 cells (CRTH2). wikipedia.orgnih.govnih.gov The DP2 receptor is a key component in the inflammatory cascade associated with allergic diseases. nih.gov It is expressed on several crucial immune cells, including T-helper 2 (TH2) cells, eosinophils, and basophils. nih.gov Prostaglandin D2 (PGD2), released primarily from mast cells after allergen exposure, activates these cells via the DP2 receptor, promoting the recruitment and activation of inflammatory cells that drive the pathophysiology of conditions like asthma. nih.govnih.govnih.gov

Fevipiprant's primary contribution to the academic field has been as a tool to probe the role of the PGD2-DP2 pathway in human allergic inflammation. novartis.com Early and mid-stage clinical studies provided key findings that demonstrated the compound's biological activity. For instance, research showed that Fevipiprant could reduce eosinophil counts in the sputum and blood of patients with moderate-to-severe asthma. hra.nhs.uk This finding was significant as it provided direct evidence in humans that blocking the DP2 receptor could temper the eosinophilic inflammation characteristic of Type 2 (T2)-high asthma. nih.govhra.nhs.uk

However, the culmination of its academic investigation for asthma came with the large-scale Phase III LUSTER-1 and LUSTER-2 trials. clinicaltrialsarena.com Top-line results from these trials, which enrolled patients with inadequately controlled moderate-to-severe asthma, showed that Fevipiprant did not meet the primary endpoint of achieving a clinically relevant reduction in the annual rate of moderate-to-severe exacerbations compared to placebo. novartis.comclinicaltrialsarena.com This outcome was a significant academic finding in itself, suggesting that targeting the DP2 pathway alone is insufficient to control exacerbations in this broad patient population. wikipedia.orgnovartis.com

Table 1: Summary of Key Academic Findings from Fevipiprant Clinical Trials
Trial PhaseKey FindingPatient PopulationPrimary Outcome HighlightCitation
Phase IIDemonstrated reduction in sputum and blood eosinophils.Moderate-to-severe eosinophilic asthma.Provided evidence of anti-inflammatory effect. hra.nhs.uk
Phase II (NCT01253603)Showed improved lung function (FEV1) and asthma control in a subgroup with FEV1 <70%.Mild-to-moderate uncontrolled allergic asthma.No significant improvement in the overall population. nih.gov
Phase II (Dose-finding)Statistically significant improvement in pre-dose FEV1 at 12 weeks.Atopic asthma uncontrolled on low-dose ICS.Maximum model-averaged difference to placebo of 112mL. ersnet.org
Phase III (LUSTER 1 & 2)Failed to meet the primary endpoint for reducing the rate of moderate-to-severe exacerbations.Inadequately controlled moderate-to-severe asthma.Results did not support further development for asthma. novartis.comclinicaltrialsarena.com

Challenges and Limitations in Current Research Approaches

The academic journey of Fevipiprant has highlighted several challenges and limitations inherent in the research and development of DP2 receptor antagonists.

A major challenge is the heterogeneity of asthma and other allergic diseases. patsnap.com Asthma is not a single disease but a syndrome with various underlying molecular mechanisms, or endotypes. nih.gov The initial promise of Fevipiprant in Phase II trials, particularly in eosinophilic asthma, suggested a targeted benefit. However, the failure in Phase III trials indicates that even within a seemingly well-defined "T2-high" population, the PGD2-DP2 axis may not be the dominant pathogenic driver for all patients, or its blockade can be overcome by other redundant inflammatory pathways. bmj.com A significant limitation of the research approach was the difficulty in identifying a clear biomarker that could reliably predict which patients would respond favorably to the treatment. nih.gov

Furthermore, the clinical benefit observed with DP2 antagonism, even when statistically significant, has often been modest compared to existing treatments like inhaled corticosteroids (ICS) or newer biologics targeting specific cytokines like IL-5. nih.gov This raises questions about the clinical relevance and positioning of such oral medications as either monotherapy or add-on treatments. nih.govresearchgate.net

Another limitation relates to the preclinical models used to study these compounds. While animal models can provide initial proof-of-concept, the complexity and specific immunology of human asthma are not always accurately replicated, potentially leading to discrepancies between preclinical promise and clinical outcomes. nih.gov The ultimate reliance on large, expensive, and time-consuming clinical trials to validate the therapeutic hypothesis remains a significant hurdle. novartis.comclinicaltrialsarena.com The development of Fevipiprant was ultimately halted for asthma, a decision based on the totality of the Phase III data, which underscored the challenge of translating a specific mechanism of action into broad clinical efficacy. wikipedia.orgnovartis.com

Outlook for Future Academic Exploration and Translational Potential

Despite the disappointing Phase III results in asthma, the academic exploration of N-(2-methoxybenzyl)-4-(1H-tetrazol-1-yl)benzamide and the DP2 pathway is not necessarily at an end. The research has meaningfully contributed to a deeper understanding of the role of PGD2 in inflammation. novartis.comclinicaltrialsarena.com

Future academic exploration could pivot in several directions. There is a need for more sophisticated patient stratification strategies. Future studies of DP2 antagonists may require more precise molecular phenotyping beyond just eosinophil counts to identify patient subgroups where the PGD2-DP2 axis is a critical and dominant driver of disease. nih.govtandfonline.com

The translational potential of Fevipiprant or other DP2 antagonists may lie outside of asthma. The DP2 receptor is implicated in other inflammatory conditions. nih.gov Academic research is exploring its role in diseases such as allergic rhinitis, atopic dermatitis, chronic obstructive pulmonary disease (COPD), and even certain fibrotic diseases and cognitive disorders. drugbank.compatsnap.comnih.gov For instance, some studies have shown that DP2 antagonists can reduce nasal and ocular symptoms in allergic subjects, suggesting potential utility in allergic rhinitis. nih.gov Further preclinical and exploratory clinical studies are warranted to investigate these other potential applications. nih.gov

Additionally, the development of improved synthesis methods, such as the streamlined Johnson-Claisen rearrangement strategy reported for Fevipiprant, is an important academic contribution that can facilitate the creation of new analogs and future research compounds more efficiently. thieme-connect.com This could enable the exploration of next-generation DP2 antagonists with different properties, such as enhanced potency or different pharmacokinetic profiles, which might yield better clinical results. nih.govnih.gov

Q & A

Q. What are the key considerations for optimizing the multi-step synthesis of N-(2-methoxybenzyl)-4-(1H-tetrazol-1-yl)benzamide?

The synthesis typically involves:

  • Step 1: Reacting benzoyl chloride derivatives with 2-methoxyaniline to form the benzamide backbone.
  • Step 2: Introducing the tetrazole moiety via nucleophilic substitution or cycloaddition reactions (e.g., using NaN₃ and NH₄Cl under reflux). Optimization strategies include adjusting reaction temperatures (80–120°C), solvent polarity (DMF or DMSO for solubility), and catalysts (e.g., CuI for azide-alkyne cycloaddition). Purification via column chromatography with gradients of ethyl acetate/hexane improves yield (>60%) and purity (>95%) .

Q. How can spectroscopic techniques validate the structural integrity of this compound?

  • ¹H/¹³C NMR: Confirm methoxy (-OCH₃, δ ~3.8 ppm) and tetrazole (C=N, δ ~8.5 ppm) groups.
  • FT-IR: Identify amide C=O stretching (~1650 cm⁻¹) and tetrazole ring vibrations (~1450 cm⁻¹).
  • LC-MS: Verify molecular weight (295.30 g/mol) and detect impurities using reverse-phase C18 columns .

Q. What preliminary assays are used to screen its biological activity?

  • Enzyme inhibition assays: Test against targets like cyclooxygenase (COX) or DNA gyrase using spectrophotometric methods (IC₅₀ determination).
  • Antimicrobial testing: Employ broth microdilution (MIC values) against Gram-positive/negative bacteria.
  • Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess antiproliferative effects .

Q. How do solubility and stability impact experimental design?

  • Solubility: Polar aprotic solvents (DMSO) are preferred for in vitro assays. Aqueous solubility can be enhanced via co-solvents (e.g., PEG-400).
  • Stability: Monitor degradation under UV light and varying pH (2–12) using HPLC. Store at -20°C in anhydrous conditions to prevent hydrolysis .

Advanced Research Questions

Q. What structure-activity relationship (SAR) trends emerge from modifying substituents on the benzamide core?

  • Methoxy position: 2-Methoxy (vs. 3-/4-) enhances lipophilicity (logP ~2.8) and membrane permeability.
  • Tetrazole substitution: 1H-tetrazol-1-yl (vs. 5-methyltetrazole) improves hydrogen bonding with enzyme active sites (e.g., COX-2 ΔG = -9.2 kcal/mol in docking studies).
  • Benzyl vs. phenyl: Benzyl groups increase steric bulk, reducing off-target interactions .

Q. What challenges arise in crystallographic studies of this compound, and how are they resolved?

  • Crystal twinning: Common due to flexible methoxy and tetrazole groups. Use SHELXL for refinement with TWIN/BASF commands.
  • Data resolution: Collect high-resolution (<1.0 Å) datasets at synchrotron facilities. Apply anisotropic displacement parameters for accurate thermal motion modeling .

Q. How can contradictory bioactivity data across studies be reconciled?

  • Assay variability: Standardize protocols (e.g., fixed ATP concentrations in kinase assays).
  • Metabolic interference: Use hepatic microsomes (e.g., human S9 fractions) to account for cytochrome P450-mediated degradation .

Q. What advanced analytical methods characterize its degradation products?

  • HR-MS/MS: Identify oxidative metabolites (e.g., hydroxylation at the benzyl position).
  • XPS: Probe surface degradation in solid-state formulations.
  • DSC/TGA: Assess thermal stability (decomposition onset >200°C) .

Q. How do computational models predict its interaction with biological targets?

  • Molecular docking (AutoDock Vina): Simulate binding to COX-2 (PDB: 5KIR) with a grid box centered on the active site.
  • MD simulations (GROMACS): Analyze ligand-protein stability over 100 ns trajectories. Clustering reveals dominant binding poses .

Q. What strategies improve its stability under physiological conditions?

  • Prodrug design: Introduce ester moieties at the amide group for pH-sensitive release.
  • Nanoformulation: Encapsulate in PLGA nanoparticles (size ~150 nm) to enhance plasma half-life .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-methoxybenzyl)-4-(1H-tetrazol-1-yl)benzamide
Reactant of Route 2
Reactant of Route 2
N-(2-methoxybenzyl)-4-(1H-tetrazol-1-yl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.